3-Benzyl-1,3-benzothiazol-3-ium

Description

Historical Context and Fundamental Significance of Benzothiazole (B30560) Derivatives

Benzothiazole, a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, forms the structural backbone of a vast array of chemically and biologically important molecules. Since their discovery, benzothiazole derivatives have garnered considerable attention due to their diverse chemical reactivity and wide spectrum of biological activities. researchgate.net This has established the benzothiazole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.netnih.gov

Historically, research into benzothiazole derivatives has led to the development of compounds with a myriad of pharmacological applications. These include uses as antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and anticancer agents. researchgate.netnih.gov The versatility of the benzothiazole nucleus allows for substitutions at various positions, which can significantly modulate the compound's biological and chemical properties. nih.gov For instance, substitutions at the 2nd, 5th, and 6th positions of the benzothiazole moiety are known to be particularly flexible for achieving diverse activities. nih.gov The success of drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), has further spurred interest in the therapeutic potential of this class of compounds.

Structural Characteristics and Chemical Importance of Quaternary Benzothiazolium Salts

Quaternary benzothiazolium salts are a specific subclass of benzothiazole derivatives characterized by a positively charged nitrogen atom within the thiazole ring. This quaternization of the nitrogen atom introduces several key structural and chemical features. The general structure consists of a cationic benzothiazolium head group and an associated anion. The presence of this permanent positive charge significantly influences the compound's solubility, stability, and intermolecular interactions.

A key feature of these salts is the presence of an intramolecular charge transfer system, especially in derivatives like 2-styryl benzothiazolium salts. semanticscholar.org This "push-pull" structure, with an electron-donor group and the cationic benzothiazolium ring acting as an acceptor, is responsible for some of their unique properties, including their potential use as nonlinear optical materials and chemosensors. semanticscholar.org The stability of these salts, both in solid form and in solution, makes them robust candidates for various chemical applications. nih.gov The synthesis of these salts often involves the alkylation of a benzothiazole derivative. For instance, 3-alkyl-2-methylbenzothiazolium halides can be condensed with substituted benzaldehydes to create new benzothiazolium salts. semanticscholar.org

Overview of Current Research Trajectories for 3-Benzyl-1,3-benzothiazol-3-ium

Recent academic research has begun to specifically investigate derivatives of this compound, with a notable focus on their potential as therapeutic agents. A 2024 study highlights the synthesis and evaluation of novel 3-benzylbenzo[d]thiazol-2(3H)-iminium salts for their cytotoxic effects, particularly as potential DNA benzylating agents in cancer therapy. researchgate.net

The synthesis of these compounds was achieved by reacting 2-aminobenzothiazole (B30445) derivatives with various benzyl (B1604629) halides in n-butanol, with sodium iodide added to the mixture. researchgate.net The reaction progress was monitored using thin-layer chromatography (TLC). researchgate.net

The primary research trajectory for these compounds is in oncology. Benzylating agents are known to damage the DNA of cancer cells, which can induce mispairing of nucleobases and ultimately lead to cell death. researchgate.net In line with this, the synthesized 3-benzylbenzo[d]thiazol-2(3H)-iminium salt derivatives were tested for their antitumor efficacy against the MCF-7 human breast cancer cell line using an MTT assay. researchgate.net

The results from this study showed that certain derivatives displayed notable cytotoxic activity. researchgate.net Specifically, two compounds, designated 3g and 3i, were identified as having significant activity. researchgate.net

| Compound | Description | IC₅₀ (µmol/L) |

|---|---|---|

| Cis-platin (Reference) | Standard anticancer drug | 22.36 ± 2.98 |

| 3g | 3-Benzyl-4-chloro-6-methylbenzo[d]thiazol-2(3H)-iminium chloride | 41.76 |

| 3i | 3-Benzyl-5-ethoxybenzo[d]thiazol-2(3H)-iminium bromide | 58.34 |

These findings suggest that the this compound scaffold is a promising area for the development of new anticancer agents. researchgate.net Further research, including DNA interaction docking studies, is being conducted to better understand the mechanism of action of these compounds. researchgate.net The investigation into these specific derivatives indicates a clear research direction focused on harnessing their DNA-damaging capabilities for therapeutic purposes.

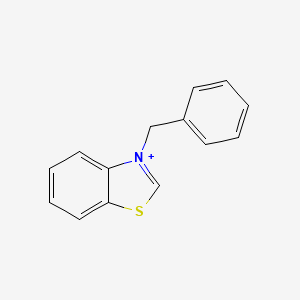

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12NS+ |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

3-benzyl-1,3-benzothiazol-3-ium |

InChI |

InChI=1S/C14H12NS/c1-2-6-12(7-3-1)10-15-11-16-14-9-5-4-8-13(14)15/h1-9,11H,10H2/q+1 |

InChI Key |

DUYUXBIGMDWPQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CSC3=CC=CC=C32 |

Synonyms |

3-benzylbenzothiazolium 3-benzylbenzothiazolium bromide 3-benzylbenzothiazolium iodide |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Benzyl 1,3 Benzothiazol 3 Ium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise solid-state structure of crystalline compounds. For benzothiazole (B30560) derivatives, this technique reveals critical information about bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Benzothiazolium Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 3-Benzyl-1,3-benzothiazol-3-ium, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the benzyl (B1604629) group and the benzothiazole moiety. The benzylic protons (CH₂) would likely appear as a singlet, with its chemical shift influenced by the positively charged nitrogen atom. The aromatic protons of the benzyl and benzothiazole rings would show complex splitting patterns in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzothiazole ring system and the benzyl group would have distinct chemical shifts. The quaternization of the nitrogen atom significantly influences the chemical shifts of the adjacent carbon atoms. A review of ¹³C NMR data for various benzazoles indicates that the chemical shifts of C4 and C7 are particularly sensitive to the electronic environment. nih.govmdpi.com In related compounds like benzyl benzoate, the benzylic carbon (CH₂) appears around 66 ppm, while the aromatic carbons resonate between 128 and 136 ppm. rsc.org

Vibrational Spectroscopy: Infrared and Raman Applications for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are highly sensitive to the specific bonds and functional groups present.

The IR and Raman spectra of this compound would be characterized by vibrations of the benzothiazole core and the benzyl substituent. The C=N stretching vibration of the benzothiazole moiety is typically observed in the range of 1412-1513 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H bending vibrations appear at lower frequencies. researchgate.net The presence of the benzyl group would introduce additional bands corresponding to its own vibrational modes. For instance, the CH₂ group exhibits characteristic stretching, scissoring, wagging, twisting, and rocking modes. esisresearch.org The wagging mode of a nitro group, for comparison, is reported around 620 cm⁻¹ in IR spectroscopy, highlighting how specific functional groups have distinguishable vibrational signatures. youtube.com

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and its photophysical properties. These techniques are particularly useful for compounds with conjugated π-systems, such as benzothiazoles.

Benzothiazole derivatives are known to exhibit interesting photophysical properties. nih.gov The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the electronic nature of the substituents. For some substituted 1,3-benzothiazole derivatives, electronic excitation wavelengths have been calculated to be between 228 and 370 nm. nbu.edu.sa Upon excitation, the molecule may relax to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence spectrum would provide information about the emission properties of the molecule. The study of related fluorescent benzothiazole derivatives has been a subject of interest for their potential applications as imaging dyes. nih.gov

Mass Spectrometry for Molecular Composition Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Reactivity and Reaction Mechanisms of 3 Benzyl 1,3 Benzothiazol 3 Ium

Electrochemical Behavior and Redox Processes of Benzothiazolium Salts

The electrochemical properties of benzothiazolium salts have been a subject of systematic investigation. wisc.edu The redox potentials of these salts can be finely tuned by modifying the substituents on the benzothiazole (B30560) ring system. wisc.edu

The reduction potentials of 2-aryl-substituted 3-methylbenzothiazolium salts show cathodic shifts with increasingly electron-rich aryl substituents. rsc.org This is consistent with the expected stabilization of the cation by electron-donating groups. However, a 2-cyclohexyl-substituted salt is harder to reduce than its 2-aryl counterparts, suggesting that the stabilizing effect of aryl groups on the resulting radical is greater than on the initial cation. rsc.org

Upon reduction, benzothiazolium cations form odd-electron species that can then dimerize. rsc.org The resulting dimers, such as 2,2′-bibenzo[d]thiazoles, exhibit oxidation potentials comparable to that of ferrocene (B1249389) and can be re-oxidized back to the parent benzothiazolium cations using mild oxidants. rsc.org In contrast, other dimeric structures, like benzothiazino-benzothiazines, may not show oxidation within the typical solvent window. rsc.org

The electrochemical behavior is also influenced by the solvent and supporting electrolyte used. For instance, cyclic voltammetry studies of 2-substituted 3-methylbenzothiazolium salts and their dimers have been conducted in THF with 0.1M nBu4NPF6 as the electrolyte. rsc.org

Here is an interactive data table summarizing the redox potentials of selected 2-substituted 3-methylbenzothiazolium salts:

Redox Potentials of 2-Substituted 3-Methylbenzothiazolium Salts

| Substituent (Y) | Ered(1+/1•) (V vs FeCp2+/0) | Eox(12/12+) (V vs FeCp2+/0) |

|---|---|---|

| Cyclohexyl | -1.78 | -0.47 |

| Phenyl | -1.60 | -0.38 |

| p-Tolyl | -1.63 | -0.36 |

Data sourced from cyclic voltammetry in THF / 0.1M nBu4NPF6 at a scan rate of 50 mV s–1. rsc.org

Reductive Dimerization Pathways of Benzothiazolium Systems

The reduction of benzothiazolium salts can lead to the formation of different dimeric products, depending on the nature of the substituents. rsc.orgrsc.org For example, the reduction of 2-substituted 3-methylbenzothiazolium salts with Na:Hg (1 wt%) yields two main types of dimers. rsc.orgrsc.org

When the substituent at the 2-position is cyclohexyl, phenyl, or p-tolyl, the reduction leads to the corresponding 2,2′-bibenzo[d]thiazoles. rsc.orgrsc.org However, with more electron-donating substituents like p-methoxyphenyl or p-dimethylaminophenyl, the reaction affords cis- Current time information in NA.rsc.orgbenzothiazino[3,2-b] Current time information in NA.rsc.orgbenzothiazines. rsc.orgrsc.org

The proposed mechanism for the formation of 2,2′-bibenzo[d]thiazoles involves the initial reduction of the benzothiazolium cation to an odd-electron radical species. rsc.org This radical then dimerizes to form the C-C bond between the two benzothiazole units. rsc.org The formation of the benzothiazino-benzothiazine dimers is thought to proceed through a more complex pathway involving C-S bond cleavage and rearrangement, which is favored by electron-donating groups that can stabilize the intermediates. rsc.org

In the presence of molecular oxygen, the reductive dimerization can also lead to the formation of disulfide derivatives as side products. rsc.orgrsc.org

Nucleophilic Addition Reactions to the Benzothiazolium Core

The electrophilic nature of the C2 carbon in the benzothiazolium ring makes it susceptible to nucleophilic attack. This reactivity is central to many of the applications of benzothiazolium salts in organic synthesis.

One significant reaction is the ring-opening of the benzothiazole system. For instance, 6-nitrobenzothiazole (B29876) reacts with methoxide (B1231860) ion to form an anionic adduct, which can then undergo further reactions to yield ring-opened products. rsc.org This ring-opening-recombination strategy has been utilized to construct new C-S, C-O, and C=O bonds in a single operation without the need for a transition metal catalyst. rsc.org

Benzothiazolium salts can also react with nucleophiles to form key intermediates for the synthesis of more complex heterocyclic systems. For example, the reaction of 3-aroylpyrrolo[2,1-c] Current time information in NA.rsc.orgbenzothiazine-1,2,4-triones with nucleophiles like alkanols and amines induces a 1,4-thiazine ring contraction to produce pyrrolo[2,1-b] rsc.orgCurrent time information in NA.benzothiazoles. researchgate.netbeilstein-journals.org The proposed mechanism involves the initial nucleophilic attack at the C4 position, leading to the cleavage of the S-C bond and the formation of a thiol intermediate, which then undergoes intramolecular cyclization. beilstein-journals.org

Furthermore, 2-(perfluoroalkylthio)benzothiazolium salts serve as sources of perfluoroalkylthiolate anions. beilstein-journals.org The reaction of these salts with alcohols, in the presence of a base, proceeds via nucleophilic attack of the alcohol at the C2-position to form a highly reactive 2-alkoxybenzothiazolium intermediate, which is then attacked by the perfluoroalkylthiolate anion to yield the corresponding thioether. beilstein-journals.org

Reaction Mechanisms in Transition Metal-Catalyzed Processes Involving Benzothiazolium Intermediates

Benzothiazolium salts are important precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in transition metal catalysis. beilstein-journals.orgnih.govnih.gov The deprotonation of a benzimidazolium salt, a related azolium, is a common method for generating the corresponding NHC, which can then be coordinated to a metal center. arabjchem.org

The formation of metal-NHC complexes from benzothiazolium salts typically involves the in-situ generation of the carbene by a base, followed by coordination to the metal. These complexes are active catalysts for a variety of organic transformations. For example, bis(NHC)-Pd complexes derived from bis(benzimidazolium) salts have shown good catalytic activity in the arylation of benzothiazole. arabjchem.org

A common strategy for synthesizing donor-functionalized NHC proligands involves the SN2 substitution reaction between a halogenated benzothiazole derivative and an imidazole. acs.org The resulting imidazolium (B1220033) salt can then be deprotonated to form the NHC ligand, which can chelate to a metal center in a bidentate fashion. For instance, a cationic Rh(I) complex with a flexible benzothiazolyl-NHC ligand has been shown to be an active catalyst for olefin hydrosilylation. acs.org

The mechanism of these catalytic reactions often involves the oxidative addition of a substrate to the metal-NHC complex, followed by migratory insertion and reductive elimination to regenerate the catalyst and form the product. The electronic and steric properties of the NHC ligand, which can be tuned by modifying the substituents on the benzothiazolium precursor, play a crucial role in the activity and selectivity of the catalyst. arabjchem.org

Advanced Applications of Benzothiazolium Compounds in Chemical Science

Catalysis and Organocatalysis

The cationic nature and the tunable electronic properties of the benzothiazolium ring system make it an effective platform for the development of novel catalysts. These compounds have shown significant promise in mediating a range of chemical reactions, offering alternative and efficient synthetic routes.

Nickel-Catalyzed Cross-Electrophile Coupling Utilizing Benzothiazolium Salts

Nickel-catalyzed cross-coupling reactions represent a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. nih.gov The utilization of benzothiazolium salts in this context, although an emerging area, holds potential for facilitating such transformations. While direct studies on 3-Benzyl-1,3-benzothiazol-3-ium in nickel-catalyzed cross-electrophile coupling are not extensively documented, the principles of similar nickel-catalyzed reactions provide a framework for its potential application. nih.govnih.gov

In a typical nickel-catalyzed cross-electrophile coupling, two different electrophiles are coupled in the presence of a nickel catalyst and a reducing agent. nih.gov The reaction mechanism often involves the oxidative addition of one electrophile to a Ni(0) species, followed by a reduction and subsequent reaction with the second electrophile. The benzothiazolium salt could potentially act as a precursor to an N-heterocyclic carbene (NHC) ligand upon deprotonation. These NHC ligands are known to be excellent σ-donors, forming stable complexes with nickel and influencing the catalytic cycle.

The benzyl (B1604629) group on the nitrogen atom of this compound can also play a role in the catalytic process. It can influence the steric and electronic environment around the metal center, thereby affecting the reactivity and selectivity of the coupling reaction. For instance, in related nickel-catalyzed reactions, the choice of ligand has been shown to dictate the stereochemical outcome of the reaction. nih.gov

A generalized scheme for a nickel-catalyzed cross-electrophile coupling that could potentially involve a benzothiazolium-derived NHC ligand is presented below:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Aryl Halide | Alkyl Halide | Ni(II) precursor, Ligand (e.g., NHC from benzothiazolium salt), Reductant | Aryl-Alkyl coupled product |

This table illustrates a representative transformation where the benzothiazolium salt would serve as a ligand precursor for the nickel catalyst.

Deoxygenative Functionalization of Alcohols with Benzothiazolium Reagents

The deoxygenative functionalization of alcohols is a valuable transformation in organic synthesis, allowing for the conversion of readily available alcohols into a variety of other functional groups. Benzothiazolium-based reagents have emerged as effective tools for this purpose. While specific studies detailing the use of this compound for this transformation are not prevalent, the underlying chemistry of related benzothiazolium salts provides a clear indication of its potential.

The general strategy involves the activation of the alcohol by the benzothiazolium salt, followed by nucleophilic displacement. The benzothiazolium moiety acts as a good leaving group, facilitating the substitution reaction. The benzyl substituent on the nitrogen atom can modulate the reactivity of the reagent.

A plausible reaction pathway can be envisioned as follows:

Activation: The alcohol reacts with the 3-Benzyl-1,3-benzothiazolium salt to form an alkoxybenzothiazolium intermediate.

Functionalization: A nucleophile then attacks the carbon atom of the activated alcohol, leading to the displacement of the benzothiazole (B30560) leaving group and the formation of the desired functionalized product.

This methodology allows for the conversion of alcohols to halides, azides, cyanides, and other functional groups under relatively mild conditions.

Materials Science Applications

The inherent photophysical and electronic properties of the benzothiazolium scaffold make it a valuable building block for the creation of advanced functional materials. These materials find applications in nonlinear optics, fluorescence imaging, and electrochemical devices.

Development of Nonlinear Optical (NLO) Chromophores

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optical communications, data storage, and optical computing. Organic chromophores with large second-order NLO responses typically possess a donor-π-acceptor (D-π-A) structure.

Benzothiazolium derivatives, including structures related to this compound, can be incorporated into NLO chromophores as part of the π-conjugated bridge or as an acceptor moiety. The cationic nature of the benzothiazolium ring can enhance the electron-accepting ability, leading to a larger molecular hyperpolarizability (β), a key parameter for NLO activity.

Recent research has focused on designing and synthesizing novel chromophores with enhanced NLO properties. nih.govnih.gov For instance, the introduction of strong electron-withdrawing groups and the extension of the π-conjugation length can significantly improve the NLO response. nih.gov While specific data for this compound as an NLO chromophore is limited, the general principles of NLO material design suggest its potential utility in this field. The benzyl group can be functionalized to tune the solubility and processability of the resulting NLO material.

A comparative table of key properties for hypothetical NLO chromophores is shown below:

| Chromophore | Donor | Acceptor/π-system | Key Features |

| Chromophore A | Amine | Benzothiazolium derivative | Good thermal stability, potential for high hyperpolarizability |

| Chromophore B | Alkoxy | Functionalized Benzothiazolium | Tunable solubility and processing characteristics |

Fluorescent Dyes and Probes for Advanced Imaging and Sensing

Fluorescent dyes and probes are indispensable tools in biological imaging and chemical sensing. The benzothiazolium core is a key component in many fluorescent dyes due to its rigid, planar structure and extended π-conjugation, which often lead to high fluorescence quantum yields.

Derivatives of this compound can be designed to exhibit fluorescence in the visible or near-infrared region of the electromagnetic spectrum. The fluorescence properties, such as emission wavelength and intensity, can be fine-tuned by modifying the substituents on the benzothiazolium ring and the benzyl group. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, leading to shifts in the absorption and emission maxima.

Furthermore, these fluorescent benzothiazolium compounds can be functionalized with specific recognition moieties to create probes for sensing various analytes, such as metal ions, anions, or biologically important molecules. The binding of the analyte to the recognition site can induce a change in the fluorescence signal, allowing for quantitative detection.

Application in Electrochemical Devices and Dye-Sensitized Systems

The electrochemical properties of this compound and its derivatives make them suitable for applications in various electrochemical devices. Their ability to undergo reversible redox processes is a key feature in this context.

In the realm of dye-sensitized solar cells (DSSCs), organic dyes play a crucial role in absorbing light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO₂). Benzothiazolium-based dyes can be designed to have strong absorption in the visible region and appropriate energy levels for efficient electron injection into the conduction band of TiO₂. The benzothiazolium moiety can act as an electron acceptor and an anchoring group to the semiconductor surface. The benzyl group can be modified to improve the solubility of the dye and to prevent aggregation on the semiconductor surface, which can be detrimental to the device performance.

Beyond DSSCs, these compounds could also find use in other electrochemical systems, such as electrochromic devices, where a change in color is induced by an applied voltage, or as redox mediators in electrochemical sensors.

Supramolecular Chemistry and Molecular Recognition

The unique architecture of the this compound cation, featuring a positively charged heterocyclic core, an aromatic benzyl substituent, and a sulfur atom capable of engaging in specific non-covalent interactions, makes it a candidate for studies in molecular recognition and the construction of complex supramolecular systems.

Host-Guest Interactions and Self-Assembly Processes

The principles of self-assembly are central to the construction of functional supramolecular structures. While specific studies detailing the host-guest chemistry of the this compound cation are not extensively documented, the behavior of related benzothiazole and benzimidazolium systems provides a framework for its potential. The planar, aromatic surfaces of the benzothiazolium core can participate in π-π stacking interactions, a driving force for self-assembly. The benzyl group introduces additional aromatic surface area, potentially modulating these stacking arrangements.

In broader supramolecular chemistry, molecules like benzene-1,3,5-tricarboxamides are known to self-assemble into well-ordered, one-dimensional nanostructures stabilized by networks of hydrogen bonds. rsc.org Although the this compound cation lacks the amide groups for such extensive hydrogen bonding, its charged nature suggests that ion-pairing and electrostatic interactions would be significant factors in any self-assembly process in the presence of suitable anions.

Design of Cation-Specific Sensors and Chemodosimeters (Focus on Sensing Mechanism)

The benzothiazole core is a versatile component in the design of optical sensors for various analytes. These sensors typically operate as either chemosensors, which involve reversible binding to an analyte, or chemodosimeters, where an irreversible chemical reaction with the analyte triggers a detectable signal. mdpi.com

Sensing Mechanism: The general mechanism for a benzothiazole-based chemodosimeter involves a chemical transformation that alters the electronic properties of the molecule, leading to a change in its absorption or fluorescence spectrum. mdpi.com For instance, a reaction with an analyte can induce an intramolecular charge transfer (ICT) process, resulting in a significant shift in the emission wavelength. researchgate.net

While sensors based specifically on the this compound cation are not prominent in the literature, related benzothiazole derivatives have been successfully employed. For example, novel chemosensors incorporating a benzothiazole unit have been developed for the detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov In these systems, the metal ion coordinates with heteroatoms in the sensor molecule, leading to a "turn-on" fluorescence response or a color change visible to the naked eye. nih.gov Another study details a benzothiazole-based chemodosimeter for hydrogen sulfide (B99878) (H₂S), where the reaction with H₂S triggers a near-infrared (NIR) fluorescence signal. researchgate.net The detection limits for these types of sensors can be very low, often in the micromolar or even parts-per-million (ppm) range. researchgate.netnih.gov

| Sensor Type | Target Analyte | Sensing Mechanism | Observable Change | Reference |

| Chemosensor | Zn²⁺, Cu²⁺, Ni²⁺ | Reversible coordination | Colorimetric and/or Fluorescent turn-on/off | nih.gov |

| Chemodosimeter | Hydrogen Sulfide (H₂S) | Irreversible reaction, enhanced ICT | Ratiometric fluorescent signal (NIR) | researchgate.net |

| Chemodosimeter | General Analyte | Analyte-induced chemical reaction | Change in absorption or emission spectra | mdpi.com |

Exploitation of Chalcogen Bonding in Supramolecular Architectures

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (Group 16 element like sulfur, selenium, or tellurium) as a Lewis acidic center. In the this compound cation, the sulfur atom possesses a region of positive electrostatic potential (a σ-hole) opposite the covalent bonds, allowing it to interact favorably with Lewis bases like anions or other electron-rich atoms.

Studies on related benzo-1,3-chalcogenazoles demonstrate that these interactions can direct the formation of "wire-like" polymeric structures in the solid state. nih.gov The strength and geometry of these interactions can be programmed by modifying the electronic and steric properties of substituents on the heterocyclic ring. nih.gov Research on 1,3-bis(benzimidazoliumyl)benzene-based systems, which also feature a cationic core, has shown that sulfur centers can form weak chalcogen bonds. nih.gov These studies indicate that selenium-based analogues tend to form stronger and more defined chalcogen-bonding motifs compared to their sulfur counterparts. nih.gov This suggests that while the sulfur atom in this compound can participate in chalcogen bonding to guide supramolecular assembly, these interactions may be weaker compared to those in its selenium analogues.

| Chalcogen System | Interaction Type | Key Finding | Reference |

| Benzo-1,3-chalcogenazoles (Se, Te) | N···Y (Y=Se, Te) Secondary Bonding | Formation of wire-like polymeric structures in solid state. | nih.gov |

| 1,3-Bis(benzimidazoliumyl)benzene (S) | Weak Chalcogen Bonding | Sulfur-containing catalyst shows weaker chalcogen bonding than selenium analogue. | nih.gov |

| 1,3-Bis(benzimidazoliumyl)benzene (Se) | Strong Chalcogen Bonding | Forms bidentate coordination motifs with counter-ions. | nih.gov |

Analytical Chemistry Methodologies Involving Benzothiazolium Derivatives

Beyond their role as the active component in sensors, benzothiazolium derivatives can be utilized in various analytical methodologies. Their inherent properties, such as strong UV absorbance and electrochemical activity, make them suitable for detection and quantification. However, specific analytical methods that employ this compound as a reagent or standard are not widely reported. The development of such methods would likely leverage the cation's ability to form ion pairs, which could be exploited in techniques like ion-pair chromatography or as indicators in certain titrations. The general class of benzothiazoles finds use in the development of antimicrobial agents and dyes, which are in turn subject to various analytical quality control methods. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Benzyl-1,3-benzothiazol-3-ium derivatives?

- Methodology :

Cyclization : React 2-aminothiophenol with a benzyl-substituted aldehyde under acidic conditions (e.g., HCl or H₂SO₄) to form the benzothiazole core .

Quaternization : Introduce the benzyl group via alkylation using benzyl bromide in a polar solvent (e.g., acetonitrile) under reflux. Monitor reaction progress via TLC .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via HPLC or melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Confirm substituent integration and electronic environment. For example, the benzyl group’s protons appear as a multiplet at δ 4.5–5.5 ppm .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M⁺] peak for this compound bromide: m/z 244.16) .

- FT-IR : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound salts?

- Methodology :

Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution at 4°C to obtain single crystals .

Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Process data with SHELX for structure solution and refinement (e.g., R < 0.05) .

Validation : Analyze bond lengths (e.g., C-S: ~1.74 Å) and angles using ORTEP-3 to ensure geometric accuracy .

Q. How to address contradictions in spectroscopic and computational data for benzothiazolium derivatives?

- Methodology :

Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09, B3LYP/6-31G* basis set) .

Dynamic Effects : Account for solvent polarity and temperature in simulations. Use COSMO-RS for solvation corrections .

Error Analysis : Quantify discrepancies (e.g., >0.3 ppm for ¹H NMR) and adjust computational parameters (e.g., solvent model, basis set) .

Q. What mechanistic insights guide the design of substitution reactions in benzothiazolium systems?

- Methodology :

Kinetic Studies : Perform nucleophilic substitution (e.g., with KCN) under varying temperatures. Calculate activation energy via Arrhenius plots .

Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in hydrolysis pathways .

DFT Modeling : Map reaction coordinates to identify transition states (e.g., SN2 vs. SN1 mechanisms) .

Q. How does this compound compare structurally and functionally to analogous benzoxazolone derivatives?

- Methodology :

Structural Overlay : Use Mercury software to align X-ray structures (e.g., RMSD < 0.5 Å for benzothiazolium vs. benzoxazolone) .

Bioactivity Assays : Compare antimicrobial efficacy (e.g., MIC values against S. aureus) via broth microdilution .

Electronic Analysis : Calculate HOMO-LUMO gaps via cyclic voltammetry to assess redox stability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.